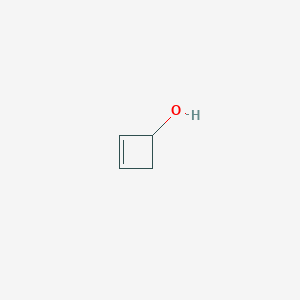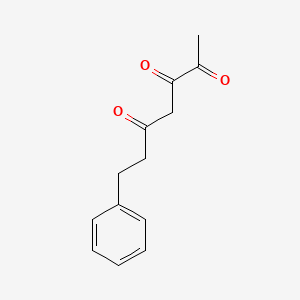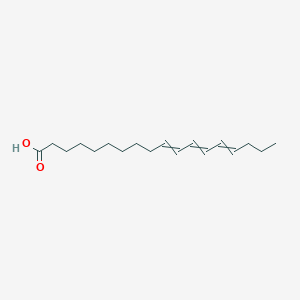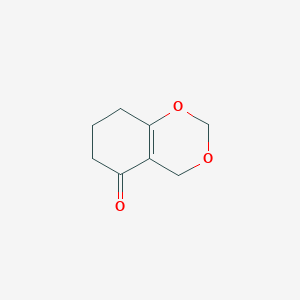
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione is a complex organic compound with a molecular formula of C15H22O2 This compound is part of the naphthalene family, characterized by its two fused benzene rings
Méthodes De Préparation
The synthesis of 2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve catalytic hydrogenation and oxidation processes to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur, where functional groups like halogens or nitro groups are introduced into the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites of enzymes, altering their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione can be compared with similar compounds such as:
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.
Propriétés
Numéro CAS |
116191-67-4 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-ethyl-4a,8-dimethyl-3,4,5,6-tetrahydro-2H-naphthalene-1,7-dione |
InChI |
InChI=1S/C14H20O2/c1-4-10-5-7-14(3)8-6-11(15)9(2)12(14)13(10)16/h10H,4-8H2,1-3H3 |
Clé InChI |
AROBCNDVYRZUDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(CCC(=O)C(=C2C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)






![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

